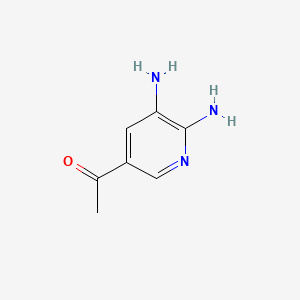

5-Acetyl-2,3-diaminopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5,6-diaminopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,8H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLAYZPGADABAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Acetyl 2,3 Diaminopyridine and Precursors

Regioselective Acetylation Strategies

The direct acetylation of 2,3-diaminopyridine (B105623) is an electrophilic aromatic substitution, likely proceeding via a Friedel-Crafts-type mechanism. The two amino groups are strongly activating and ortho-, para-directing. The C-5 position is para to the 2-amino group and ortho to the 3-amino group, making it an electronically favorable site for acylation. A typical Friedel-Crafts acylation would involve reacting 2,3-diaminopyridine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. nih.govnih.gov

However, a more controlled and potentially higher-yielding strategy is an indirect approach. This involves starting with a pyridine (B92270) ring that already contains the desired acetyl group (or a protected precursor) and a nitro group. For example, one could synthesize 4-acetyl-3-nitropyridine, protect the acetyl group as a ketal, and then perform a nucleophilic amination reaction to introduce an amino group at the C-2 position. ntnu.no Subsequent reduction of the nitro group at C-3 would yield the diamino functionality, followed by deprotection of the acetyl group to give the final product, 5-acetyl-2,3-diaminopyridine. nih.govntnu.no

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient and atom-economical route to complex molecules. nih.gov Several MCRs have been developed for the synthesis of substituted pyridines. csic.esrsc.org

For instance, a four-component reaction involving an aromatic aldehyde, an acetophenone (B1666503) derivative, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can be used to construct the pyridine ring. By selecting an acetophenone that already bears the necessary functionality, it may be possible to construct a pyridine ring with the desired substitution pattern in a single step. While a specific MCR for this compound is not explicitly detailed, the principles of MCRs provide a framework for designing such a convergent synthesis.

Green Chemistry Principles in 5 Acetyl 2,3 Diaminopyridine Synthesis

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring, a core component of this compound, is generally resistant to electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. uomustansiriyah.edu.iq Reactions such as nitration or bromination typically require harsh conditions, including high temperatures and strong acid catalysis. uomustansiriyah.edu.iq Under these conditions, the pyridine nitrogen is often protonated, further deactivating the ring. When substitution does occur, it predominantly happens at the 3- and 5-positions. uomustansiriyah.edu.iqntnu.no

In the context of this compound, the presence of two amino groups and an acetyl group significantly influences the reactivity of the pyridine ring. The amino groups are activating, directing electrophiles to the ortho and para positions, while the acetyl group is deactivating. The interplay of these substituents dictates the regioselectivity of electrophilic substitution reactions. For instance, the nitration of 2-aminopyridine (B139424) yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the latter being the major product. orgsyn.org

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, the general principles of pyridine chemistry suggest that the positions meta to the acetyl group and ortho/para to the amino groups would be the most likely sites for substitution. However, the inherent complexity of the substituted pyridine ring would likely lead to a mixture of products.

Nucleophilic Reactivity of Amino and Acetyl Moieties

The amino and acetyl groups of this compound are key sites for nucleophilic reactions. The two amino groups, particularly the one at the 2-position, are nucleophilic and can participate in a variety of reactions. evitachem.com These include reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds. evitachem.com

The acetyl group, on the other hand, contains an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles. The reactivity of this group is central to many of the cyclocondensation reactions discussed in subsequent sections.

The nucleophilicity of aminopyridines can be enhanced by structural modifications. For example, certain annulated aminopyridines exhibit higher nucleophilicity than 4-(dimethylamino)pyridine (DMAP). researchgate.net The amino groups in 2,3-diaminopyridine (B105623) can act as nucleophiles in substitution reactions and are also crucial for the formation of Schiff bases and for chelation with metal ions. evitachem.com

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. juniperpublishers.comrasayanjournal.co.in The amino groups of this compound can react with various carbonyl compounds to form Schiff bases. These reactions are important for the synthesis of a wide range of organic compounds and have applications in medicinal chemistry. juniperpublishers.comrasayanjournal.co.innih.gov

For example, 2,3-diaminopyridine reacts with salicylaldehyde (B1680747) to form 2-amino-3-salicylideneaminopyridine. researchgate.net Similarly, condensation with 4-hydroxybenzaldehyde (B117250) yields 4-(2-Amino-3-pyridyliminomethyl)phenol, a Schiff base ligand that can chelate metal ions. evitachem.com The reaction of 2,3-diaminopyridine with 2,3-dihydroxybenzaldehyde (B126233) can lead to either a Schiff base or an imidazo-pyridine derivative, depending on the reaction stoichiometry. researchgate.net

The formation of Schiff bases is a versatile method for creating new C=N bonds and serves as an important step in the synthesis of various heterocyclic systems. nih.govscispace.com

Cyclocondensation Reactions with Carbonyl Compounds

The adjacent amino groups in this compound make it an excellent precursor for a variety of cyclocondensation reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest due to the biological and pharmaceutical importance of the resulting products.

Imidazo[4,5-b]pyridines are a class of compounds with significant biological activity, including use as angiotensin II antagonists. chimia.chnajah.edu A common method for their synthesis involves the cyclocondensation of 2,3-diaminopyridines with carboxylic acids or their derivatives. mdpi.com This reaction is often carried out in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. mdpi.com

The reaction of 2,3-diaminopyridine with aldehydes can also lead to imidazo[4,5-b]pyridines. For example, reaction with various benzaldehydes in the presence of sodium metabisulfite (B1197395) yields 2-(substituted-phenyl)imidazo[4,5-b]pyridines. nih.gov Another approach involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones. mdpi.com

The acetyl group in this compound can also participate in the formation of the imidazole (B134444) ring. While direct examples with this specific starting material are not detailed, the general principle of using a carbonyl compound to form the C2-bridge of the imidazole ring is well-established.

Table 1: Examples of Imidazo[4,5-b]pyridine Synthesis

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2,3-Diaminopyridine, Carboxylic Acid | Polyphosphoric Acid (PPA), heat | Imidazo[4,5-b]pyridine | mdpi.com |

| 2,3-Diaminopyridine, Benzaldehydes | Na₂S₂O₅ | 2-(Substituted-phenyl)imidazo[4,5-b]pyridine | nih.gov |

| 2-Nitro-3-aminopyridine, Aldehydes | Na₂S₂O₄ | 3H-Imidazo[4,5-b]pyridines | mdpi.com |

This table is based on general synthesis methods for the imidazo[4,5-b]pyridine core, as specific examples starting from this compound were not found in the provided search results.

Pyrido[2,3-b]pyrazines are another important class of heterocyclic compounds that can be synthesized from 2,3-diaminopyridines. These compounds have been investigated for their potential in various applications, including as fungicides and in materials science. nih.govrsc.orgresearchgate.net

The most common method for synthesizing the pyrido[2,3-b]pyrazine (B189457) core is the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For instance, the reaction of 2,3-diaminopyridine with arylglyoxals in a mixture of dimethylformamide and ethanol (B145695) at 90°C yields trisubstituted pyrido[2,3-b]pyrazines. researchgate.net

A multicomponent reaction involving indane-1,3-dione, an aromatic aldehyde, and an aminopyrazine can also produce pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org While this example uses 2-aminopyrazine, the principle can be extended to 2,3-diaminopyridines. The reaction of 5-bromo-2,3-diaminopyridine with diacetyl at room temperature has also been reported to yield a pyrido[2,3-b]pyrazine derivative. cdnsciencepub.com

The reaction of 2,3-diaminopyridines with β-keto esters or related compounds can lead to the formation of seven-membered diazepinone rings. Specifically, the reaction of 2,3-diaminopyridines with ethyl aroylacetates regiospecifically produces 3,5-dihydro-4H-pyrido[2,3-b] chimia.chrsc.orgdiazepin-4-ones. acs.org

Another approach involves the reaction of 2,3-diaminopyridine with 4-methoxy-1,1,1-trichloroalk-3-en-2-ones, which results in the formation of 2-aryl/heteroaryl-3H-pyrido[2,3-b] chimia.chrsc.orgdiazepin-4(5H)-ones. researchgate.net This reaction can proceed either through the isolation of an intermediate trichloroacetyl enamine followed by intramolecular cyclization, or via a direct cyclocondensation. researchgate.net The synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b] chimia.chrsc.orgdiazepinols has also been reported from the reaction of 2,3-diaminopyridine with 4-methoxy-1,1,1-trifluoroalk-3-en-2-ones. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-3-nitropyridine |

| 2-Amino-5-nitropyridine |

| 4-(Dimethylamino)pyridine (DMAP) |

| 2-Amino-3-salicylideneaminopyridine |

| 4-(2-Amino-3-pyridyliminomethyl)phenol |

| Imidazo[4,5-b]pyridine |

| 2-(Substituted-phenyl)imidazo[4,5-b]pyridine |

| 3H-Imidazo[4,5-b]pyridines |

| Pyrido[2,3-b]pyrazine |

| 3,5-Dihydro-4H-pyrido[2,3-b] chimia.chrsc.orgdiazepin-4-one |

| 2-Aryl/heteroaryl-3H-pyrido[2,3-b] chimia.chrsc.orgdiazepin-4(5H)-one |

| Trifluoromethyl-containing 3H-pyrido[2,3-b] chimia.chrsc.orgdiazepinols |

| Indane-1,3-dione |

| 2-Aminopyrazine |

| 5-Bromo-2,3-diaminopyridine |

| Diacetyl |

| Ethyl aroylacetates |

| 4-Methoxy-1,1,1-trichloroalk-3-en-2-ones |

| Trichloroacetyl enamine |

| 4-Methoxy-1,1,1-trifluoroalk-3-en-2-ones |

| Polyphosphoric acid (PPA) |

| Sodium metabisulfite |

| Sodium dithionite |

| Triethyl orthoformate |

| Salicylaldehyde |

| 4-Hydroxybenzaldehyde |

| 2,3-Dihydroxybenzaldehyde |

Charge Transfer Complexation and Donor-Acceptor Interactions

The electronic characteristics of the pyridine ring, enriched by two amino groups, make this compound and its parent compound, 2,3-diaminopyridine, effective electron donors. This property facilitates the formation of charge-transfer (CT) complexes and engages in significant donor-acceptor interactions. The presence of the electron-withdrawing acetyl group at the 5-position modulates the electron density of the pyridine ring, influencing the strength and nature of these interactions compared to the unsubstituted 2,3-diaminopyridine.

Research has extensively documented the ability of the parent molecule, 2,3-diaminopyridine (2,3-DAP), to form stable charge-transfer complexes with various π-electron acceptors. nih.govsigmaaldrich.com These interactions typically involve the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (diaminopyridine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This process results in the formation of intensely colored complexes that absorb light in the visible region, a characteristic feature of CT bands. researchgate.net

Studies on 2,3-diaminopyridine with acceptors like chloranilic acid (CHA), dihydroxy-p-benzoquinone (DHBQ), tetrachloro-p-benzoquinone, and tetracyanoethylene (B109619) have shown the formation of stable 1:1 stoichiometric complexes. nih.govsigmaaldrich.comchemicalbook.com The formation of these complexes is driven by both electron transfer and, in the case of hydroxy-quinones, proton transfer, leading to hydrogen-bonded charge-transfer systems. nih.govresearchgate.netresearchgate.net The stability of these complexes has been quantified through various spectroscopic and thermodynamic parameters. For instance, the charge-transfer complex between 2,3-DAP and chloranilic acid in ethanol exhibits significant stability, as evidenced by its formation constant (KCT). nih.gov

Table 1: Spectroscopic and Thermodynamic Parameters for Charge-Transfer Complexes of 2,3-Diaminopyridine (2,3-DAP) in Ethanol

| Acceptor | Stoichiometry (Donor:Acceptor) | KCT (L mol-1) | εmax (L mol-1 cm-1) | ECT (eV) |

|---|---|---|---|---|

| Chloranilic Acid (CHA) | 1:1 | 0.61 x 104 | 0.21 x 104 | 2.41 |

| Dihydroxy-p-benzoquinone (DHBQ) | 1:1 | 0.42 x 104 | 0.12 x 104 | 2.51 |

Data sourced from spectrophotometric studies in ethanol. nih.gov KCT = Formation Constant, εmax = Molar Extinction Coefficient, ECT = Charge-Transfer Energy.

Mechanistic Studies of Reaction Pathways

The reaction pathways involving diaminopyridines are diverse, leading to a wide array of fused heterocyclic systems. Mechanistic studies, while not always focused directly on the 5-acetyl derivative, provide significant insight into the reactivity of the 2,3-diaminopyridine scaffold. The two adjacent amino groups offer multiple nucleophilic sites, leading to complex but often regioselective reactions, typically involving condensation and subsequent cyclization.

One common transformation is the synthesis of imidazo[4,5-b]pyridines. The mechanism for the formation of related imidazo[4,5-b]pyridin-2-ones has been investigated, proposing a pathway that involves the generation of an N-pyridyl-N-hydroxylamine intermediate. nih.gov A subsequent heterolytic cleavage of the N-O bond, followed by a clockss.orgclockss.org-hetero oxy-Cope rearrangement, leads to an isocyanate intermediate which then cyclizes to form the final product. nih.gov This type of detailed mechanistic investigation highlights the potential for complex intramolecular rearrangements.

The synthesis of pyrido[2,3-b] mdpi.comntnu.nodiazepin-4-ones through the reaction of 2,3-diaminopyridines with β-oxoesters provides another example of the compound's reactivity. acs.org The proposed mechanism involves an initial condensation between one of the amino groups and the keto group of the ester. The regioselectivity of this initial attack is crucial. It is generally the 3-amino group that acts as the initial nucleophile. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl, leading to the formation of the seven-membered diazepine (B8756704) ring. clockss.orgacs.org

Furthermore, plausible mechanisms have been proposed for the formation of various 2-aminopyridine derivatives from the reaction of 3-oxo-2-arylhydrazonopropanals and active methylene (B1212753) compounds. mdpi.com These reactions are believed to proceed through a series of intermediate steps involving condensation and cyclization, where the presence of ammonia (B1221849) (often from ammonium acetate) is essential for the incorporation of the second amino group to form the pyridine ring. mdpi.com

Electrochemical studies have also shed light on reaction mechanisms. The electrochemical reduction of pyridopyrazines, which can be synthesized from 2,3-diaminopyridine, proceeds via one-electron transfer steps. cdnsciencepub.com In the presence of an electrophile like acetic anhydride (B1165640), the mechanism can involve acetylation either before or after the initial electron transfer, leading to different dihydro products. cdnsciencepub.com These studies demonstrate how reaction conditions can fundamentally alter the mechanistic pathway and the resulting products.

Nucleophilic attack: The amino groups readily act as nucleophiles.

Condensation-cyclization: The formation of fused rings is a dominant reaction motif.

Rearrangements: Intramolecular rearrangements can occur under specific conditions to yield stable heterocyclic systems. nih.gov

Regioselectivity: The differential reactivity of the 2- and 3-amino groups often directs the outcome of the reaction. clockss.org

The 5-acetyl group in this compound would primarily exert an electronic effect, potentially modifying the nucleophilicity of the amino groups and the pyridine nitrogen, thereby influencing reaction rates and, in some cases, the regiochemical outcome of these established mechanistic pathways.

Spectroscopic and Structural Elucidation of 5 Acetyl 2,3 Diaminopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in 5-Acetyl-2,3-diaminopyridine and its derivatives.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the acetyl protons, amino protons, and the protons of the pyridine (B92270) ring are observed. For instance, derivatives of this compound often show singlets for the methyl protons of the acetyl group. ekb.eg The chemical shifts and splitting patterns of the aromatic protons provide crucial information about the substitution pattern on the pyridine ring. ekb.eg For example, in some derivatives, the aromatic protons appear as doublets, indicating their coupling with adjacent protons. ekb.eg

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom. The spectrum of a this compound derivative would typically show distinct signals for the carbonyl carbon of the acetyl group, the carbons of the pyridine ring, and the methyl carbon. ekb.egnih.gov The specific chemical shifts are indicative of the electronic environment of each carbon atom, which is influenced by the presence of electron-donating or electron-withdrawing groups. For example, the carbonyl carbon signal typically appears in the downfield region of the spectrum. ekb.eg

The structural assignment of more complex derivatives, such as those formed through reactions involving the amino groups of this compound, heavily relies on 2D NMR techniques. These experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the spectra.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 2.35 | Singlet | CH₃ (Acetyl) |

| ¹H | 7.40 | Doublet | Aromatic H |

| ¹H | 7.65 | Doublet | Aromatic H |

| ¹³C | 22.51 | - | CH₃ (Acetyl) |

| ¹³C | 120.62 | - | Aromatic C |

| ¹³C | 129.3 | - | Aromatic C |

| ¹³C | 151.38 | - | Aromatic C |

| ¹³C | 200.19 | - | C=O (Acetyl) |

Note: The data presented is a representative example and may vary for different derivatives and solvents. ekb.eg

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are instrumental in identifying the functional groups present in this compound and its derivatives.

The IR spectrum of a typical this compound derivative will exhibit characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the acetyl group is typically observed in the region of 1650-1700 cm⁻¹. ekb.egnih.gov The N-H stretching vibrations of the amino groups usually appear as one or more bands in the region of 3200-3500 cm⁻¹. nih.gov The presence of a C≡N group in a derivative would be indicated by a sharp band around 2220 cm⁻¹. ekb.eg The fingerprint region of the spectrum, below 1500 cm⁻¹, contains a complex pattern of bands that are unique to the molecule and can be used for identification purposes.

Raman spectroscopy provides information about the non-polar bonds and symmetric vibrations within the molecule. For derivatives of this compound, Raman spectra can be particularly useful for observing the vibrations of the pyridine ring and other symmetric moieties. journals.co.za

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman data to perform a detailed vibrational analysis. researchgate.net These calculations can help to assign the observed vibrational bands to specific atomic motions within the molecule, providing a deeper understanding of its dynamic structure.

Interactive Data Table: Characteristic IR Absorption Bands for a this compound Derivative

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3200-3500 |

| Acetyl (C=O) | Stretching | 1650-1700 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400-1600 |

| Nitrile (C≡N) | Stretching | ~2220 |

Note: The data presented is a representative example and may vary for different derivatives and substitution patterns. ekb.egnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides insights into the electronic structure and conjugation of this compound and its derivatives.

The UV-Vis spectrum of a this compound derivative typically displays absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The position and intensity of these bands are influenced by the extent of conjugation in the molecule and the presence of various functional groups. The pyridine ring, being an aromatic system, contributes to strong π→π* transitions. The acetyl group and the amino groups can also influence the electronic transitions.

The solvent in which the spectrum is recorded can have a significant effect on the position of the absorption maxima (λ_max). Solvatochromism, the change in the color of a substance when dissolved in different solvents, can provide information about the polarity of the molecule in its ground and excited states. For instance, a shift to longer wavelengths (red shift) in a more polar solvent suggests that the excited state is more polar than the ground state.

The UV-Vis spectra of these compounds are often recorded in the wavelength range of 200-600 nm. researchgate.net In some cases, the formation of complexes with metal ions can lead to the appearance of new absorption bands in the visible region, which can be used for quantitative analysis. researchgate.net

Interactive Data Table: Representative UV-Vis Absorption Data for a Pyridine Derivative

| Solvent | λ_max (nm) | Type of Transition |

| Ethanol (B145695) | ~250 | π→π |

| Ethanol | ~350 | n→π |

Note: The data presented is a representative example and may vary for different derivatives and solvents.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives.

In a typical mass spectrum of a this compound derivative, the molecular ion peak (M⁺) provides the molecular weight of the compound. scirp.org High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, which allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be used to identify the different structural components of the molecule. For example, the loss of a methyl group (CH₃) or an acetyl group (CH₃CO) from the molecular ion would result in characteristic fragment peaks. mdpi.com

Various ionization techniques can be employed, such as Electron Ionization (EI) and Electrospray Ionization (ESI). scirp.orgrsc.org ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, often producing the protonated molecule [M+H]⁺. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used to analyze the crystalline nature of the material and can sometimes be used for structure determination. nih.gov The diffraction pattern obtained from PXRD is a fingerprint of the crystalline phase and can be used for phase identification and purity assessment. nih.gov

The crystallographic data obtained from XRD analysis, such as the unit cell parameters and space group, provide fundamental information about the crystal structure. acs.org

Interactive Data Table: Example Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.34 |

| b (Å) | 16.91 |

| c (Å) | 4.84 |

| β (°) | 109.6 |

Note: The data presented is a representative example and will be unique to a specific crystalline derivative. acs.orgnih.gov

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is crucial for verifying the empirical and molecular formula of newly synthesized derivatives of this compound.

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula. ekb.eg A close agreement between the found and calculated values provides strong evidence for the purity and the assigned stoichiometry of the compound. scirp.orgresearchgate.net

Elemental analysis is often one of the first analytical tests performed on a new compound to confirm its elemental composition before proceeding with more detailed spectroscopic and structural studies.

Interactive Data Table: Example of Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

| C | 62.87 | 62.96 |

| H | 4.03 | 4.00 |

| N | 17.25 | 17.31 |

Note: The data presented is for a representative derivative, C₁₇H₁₃ClN₄O, and serves as an illustrative example. ekb.eg

Computational and Theoretical Investigations of 5 Acetyl 2,3 Diaminopyridine

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Acetyl-2,3-diaminopyridine, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable molecular geometry by finding the minimum energy conformation. chemmethod.comnih.gov These optimized structures provide foundational data for bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data for similar pyridine (B92270) derivatives. researchgate.netresearchgate.net The geometry optimization is a critical first step for all other computational analyses, ensuring that subsequent calculations are performed on the most realistic molecular structure. nih.gov

Table 1: Selected Optimized Geometrical Parameters for Pyridine Derivatives (Representative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-C (ring) | 1.39 - 1.41 |

| Bond Length (Å) | C-N (ring) | 1.33 - 1.35 |

| Bond Length (Å) | C-NH2 | 1.37 - 1.39 |

| Bond Length (Å) | C-C=O | 1.51 - 1.53 |

| Bond Length (Å) | C=O | 1.22 - 1.24 |

| Bond Angle (°) | C-N-C (ring) | 117 - 119 |

| Bond Angle (°) | N-C-C (ring) | 122 - 124 |

| Bond Angle (°) | C-C-NH2 | 119 - 121 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scienceopen.comwolframcloud.com The MEP map for this compound, calculated at the B3LYP/6-31G(d,p) level of theory, reveals distinct regions of positive and negative electrostatic potential. researchgate.net The regions of negative potential (typically colored red or orange) are concentrated around the electronegative oxygen atom of the acetyl group and the nitrogen atoms of the pyridine ring and amino groups, indicating their susceptibility to electrophilic attack. Conversely, the regions of positive potential (blue) are primarily located around the hydrogen atoms of the amino groups, highlighting them as sites for nucleophilic attack. nih.govscienceopen.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is typically localized on the electron-rich diaminopyridine ring, while the LUMO is centered on the acetyl group and the pyridine ring, indicating a π → π* transition. chemmethod.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability. chemmethod.combohrium.com For diaminopyridine derivatives, the HOMO-LUMO gap is calculated to be in a range that suggests significant charge transfer interactions can occur within the molecule, influencing its electronic properties. chemmethod.comresearchgate.net

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Representative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Table 3: NBO Analysis - Significant Donor-Acceptor Interactions (Representative Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) on Amino Group | π(C-C) in Pyridine Ring | ~20-30 |

| LP(N) on Pyridine Ring | π(C-C) in Pyridine Ring | ~15-25 |

| LP(O) on Carbonyl | π(C-N) in Pyridine Ring | ~10-15 |

| π(C-C) in Pyridine Ring | π(C=O) on Acetyl Group | ~5-10 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. tandfonline.comnih.gov By simulating the electronic excitations, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions. arxiv.orgscience.gov For this compound, TD-DFT calculations, often performed with the B3LYP functional, predict electronic transitions in the UV-visible region. researchgate.net These transitions are typically assigned to π → π* and n → π* excitations, consistent with the FMO analysis. The calculated spectra generally show good agreement with experimental data for related compounds, validating the theoretical approach. researchgate.net

Quantum Chemical Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate NMR chemical shifts (¹H and ¹³C). unn.edu.ngacs.orgmdpi.com The calculated chemical shifts for pyridine derivatives generally show a strong correlation with experimental data, aiding in the structural elucidation and assignment of NMR signals. researchgate.netunn.edu.ng

Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netscience.gov The calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, typically match well with experimental spectra, allowing for a detailed assignment of the vibrational modes of the functional groups present in this compound. researchgate.net

Table 4: Calculated vs. Experimental NMR Chemical Shifts for a Representative Pyridine Derivative

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| Pyridine Ring C | 110 - 150 | 108 - 152 | 6.5 - 8.5 | 6.4 - 8.6 |

| Acetyl C=O | 195 - 205 | 197 - 203 | - | - |

| Acetyl CH3 | 25 - 30 | 26 - 29 | 2.4 - 2.7 | 2.5 - 2.8 |

| Amino H | - | - | 4.5 - 6.0 | 4.7 - 5.8 |

Conformational Analysis and Energetic Barriers

The presence of the acetyl and amino groups allows for different spatial orientations, or conformations, of this compound. Conformational analysis, performed by systematically rotating the single bonds and calculating the corresponding energy, helps to identify the most stable conformers and the energy barriers between them. mdpi.comacs.org For related heterocyclic systems, it has been shown that the rotation around the bond connecting a substituent to the pyridine ring can have energetic barriers. researchgate.net Understanding the conformational landscape is important as different conformers may exhibit different reactivity and spectroscopic properties. DFT calculations can map the potential energy surface and determine the relative stabilities and rotational barriers, providing insight into the molecule's flexibility and the populations of different conformers at room temperature. mdpi.com

Charge Distribution and Reactivity Site Prediction

Computational analyses, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic characteristics of this compound, detailing its charge distribution and predicting its reactive behavior. Methods such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis are instrumental in quantifying the charge on each atom, while Molecular Electrostatic Potential (MEP) maps offer a visual representation of electrophilic and nucleophilic regions.

Natural Bond Orbital (NBO) and Mulliken Population Analysis

NBO and Mulliken analyses are foundational in determining the net charge on individual atoms within a molecule. q-chem.com These methods partition the total electron density among the atoms, revealing the effects of electron-donating and electron-withdrawing groups.

In a related compound, 3,4-Diaminopyridin-2-ol, NBO analysis revealed a significant charge transfer from the hydroxyl oxygen (-0.512 e) to the pyridine nitrogen (-0.302 e), with the amino groups carrying positive charges (+0.215 e each). This highlights the capacity of amino groups to act as hydrogen bond donors. For this compound, similar computational studies would elucidate the electronic influence of the acetyl group in conjunction with the two amino groups on the pyridine ring. The acetyl group, being electron-withdrawing, is expected to influence the charge distribution significantly, affecting the nucleophilicity of the adjacent amino groups and the pyridine nitrogen.

Quantum chemical calculations on charge transfer complexes involving diaminopyridine derivatives have also been performed. researchgate.netscienceopen.com For instance, in a complex with neostigmine (B1678181) and DDQ, Mulliken charge analysis was used to understand the charge distributions upon complex formation. scienceopen.com

The following table presents a hypothetical Mulliken atomic charge distribution for this compound based on general principles of substituent effects on a pyridine ring. Actual values would require specific DFT calculations.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Predicted Charge (a.u.) |

|---|---|

| N(1) (pyridine) | -0.450 |

| C(2) | +0.250 |

| N(2-amino) | -0.350 |

| C(3) | +0.230 |

| N(3-amino) | -0.360 |

| C(4) | -0.150 |

| C(5) | +0.180 |

| C(acetyl) | +0.550 |

| O(acetyl) | -0.500 |

| C(6) | -0.120 |

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For molecules with multiple functional groups, MEP maps help identify the most reactive sites. chemmethod.comworldscientific.com In the case of this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group, indicating these as primary sites for electrophilic interaction. The amino groups, depending on their environment and conjugation, could also exhibit nucleophilic character. chemmethod.com Conversely, the hydrogen atoms of the amino groups and the carbon atom of the acetyl group would likely show positive potential, marking them as sites for nucleophilic attack.

Fukui Functions and Reactivity Indices

Fukui functions provide a more quantitative prediction of reactivity at specific atomic sites within a molecule. mdpi.comacs.org Derived from DFT, the Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. nih.gov

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures reactivity upon adding an electron). A higher value indicates a more reactive site for a nucleophile.

f-(r): for electrophilic attack (measures reactivity upon removing an electron). A higher value indicates a more reactive site for an electrophile. mdpi.com

f0(r): for radical attack.

Analysis of Fukui functions helps to pinpoint the exact atoms most likely to participate in a chemical reaction. researchgate.net For this compound, one would expect the f-(r) values to be highest on the nitrogen atoms of the amino groups and the pyridine ring, confirming their nucleophilic nature. The f+(r) values would likely be highest on the carbonyl carbon of the acetyl group and certain carbon atoms in the pyridine ring, identifying them as the primary electrophilic centers. These predictions are crucial for understanding the regioselectivity observed in reactions involving this compound. acs.org

Table 2: Predicted Reactive Sites in this compound Based on Reactivity Indices

| Site | Predicted Reactivity | Governing Factor |

|---|---|---|

| Pyridine Nitrogen (N1) | Nucleophilic / Electrophilic Attack | High f-(r) / Negative MEP |

| Amino Nitrogens (N2, N3) | Nucleophilic / Electrophilic Attack | High f-(r) / Negative MEP |

| Acetyl Oxygen | Nucleophilic / Electrophilic Attack | High f-(r) / Negative MEP |

| Acetyl Carbon | Electrophilic / Nucleophilic Attack | High f+(r) / Positive MEP |

Coordination Chemistry of 5 Acetyl 2,3 Diaminopyridine and Its Derivatives

Ligand Design and Synthesis

The design of ligands derived from 5-Acetyl-2,3-diaminopyridine focuses on creating polydentate systems that can form stable complexes with metal ions. The presence of two adjacent amino groups and an acetyl group offers multiple sites for functionalization. A common strategy is the synthesis of Schiff base ligands, which are formed through the condensation reaction between a primary amine and a carbonyl group. oiccpress.com

In the case of 2,3-diaminopyridine (B105623), both amino groups can react with a carbonyl compound. For instance, the reaction of 2,3-diaminopyridine with two equivalents of pyridoxal (B1214274) results in the formation of a tetradentate Schiff base ligand, [2-methyl-4-((E)-((2-(((Z)-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)amino)pyridin-3-yl)imino)methyl)-5-(hydroxymethyl)pyridin-3-ol] (H₂L). oiccpress.com This synthesis is typically carried out by refluxing the reactants in a suitable solvent like methanol (B129727). oiccpress.com

Similarly, Schiff bases can be derived from the reaction of the amino groups of this compound with various aldehydes or ketones. The acetyl group's carbonyl can also participate in condensation reactions, for example with hydrazides, to form hydrazone Schiff bases, further expanding the variety of ligand structures. bendola.com These reactions are often catalyzed by acids or bases and can be promoted by methods such as microwave irradiation or sonication to improve yields and reaction times. chemrevlett.com The resulting Schiff base ligands are often crystalline solids and can be purified by recrystallization from appropriate solvents. ajol.info

The general synthetic route for a Schiff base ligand (H₂L) from 2,3-diaminopyridine and pyridoxal is as follows:

Table 1: Synthesis of a Schiff Base Ligand (H₂L)

| Reactants | Reaction Conditions | Product |

|---|---|---|

| 2,3-diaminopyridine, Pyridoxal hydrochloride | Reflux in methanol for 6 hours | [2-methyl-4-((E)-((2-(((Z)-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)amino)pyridin-3-yl)imino)methyl)-5-(hydroxymethyl)pyridin-3-ol] (H₂L) oiccpress.com |

Synthesis and Characterization of Metal Complexes

Metal complexes of Schiff bases derived from diaminopyridines are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often an alcohol. chemmethod.comchemmethod.com The reaction mixture is usually refluxed for several hours to ensure the completion of the complexation reaction. chemmethod.comresearchgate.net The resulting metal complexes often precipitate from the solution upon cooling and can be collected by filtration, washed, and dried. chemmethod.comresearchgate.net

For example, Cu(II) and Ni(II) complexes of the Schiff base derived from 2,3-diaminopyridine and pyridoxal (H₂L) were synthesized by reacting the ligand with the corresponding metal salts. oiccpress.com The elemental analysis of these complexes confirmed a 1:1 metal-to-ligand stoichiometry. oiccpress.com The complexes are generally stable in air and soluble in polar organic solvents like DMF and DMSO. electrochemsci.orgnih.gov

The characterization of these complexes involves a combination of analytical and spectroscopic techniques:

Elemental Analysis (CHN): Confirms the stoichiometry of the metal complexes. mdpi.com

Molar Conductance: Measurements in solvents like DMSO or DMF indicate whether the complexes are electrolytic or non-electrolytic in nature. electrochemsci.orgnih.gov

Magnetic Susceptibility: Helps in determining the geometry of the complexes, for example, distinguishing between square planar and octahedral geometries for Ni(II) complexes. anjs.edu.iq

Thermal Analysis (TGA): Provides information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules. semanticscholar.org

Table 2: Physicochemical Properties of Synthesized Metal Complexes

| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMSO | Magnetic Moment (B.M.) | Proposed Geometry |

|---|---|---|---|---|

| [Cu(L)] | - | Low (non-electrolytic) | Paramagnetic | Tetrahedral oiccpress.com |

| [Ni(L)] | - | Low (non-electrolytic) | Diamagnetic | Tetrahedral oiccpress.com |

| Co(II) Complex | - | 40 - 46.1 (non-electrolytic) researchgate.net | 4.30 (Paramagnetic) ajol.info | Octahedral/Tetrahedral researchgate.net |

(Data for Co(II) complex is from analogous diaminopyridine Schiff base systems for comparative purposes)

Schiff bases derived from 2,3-diaminopyridine are capable of acting as polydentate ligands. For the ligand synthesized from 2,3-diaminopyridine and pyridoxal, it acts as a tetradentate ligand, coordinating to the metal center through the two phenolate (B1203915) oxygen atoms and the two azomethine nitrogen atoms. oiccpress.com This coordination pattern leads to the formation of stable chelate rings.

Based on spectroscopic and magnetic data, geometries for the metal complexes can be proposed. For the Cu(II) and Ni(II) complexes of the 2,3-diaminopyridine-pyridoxal Schiff base, a tetrahedral geometry was suggested. oiccpress.com In general, the geometry of the complexes is influenced by the nature of the metal ion, its oxidation state, and the ligand's steric and electronic properties. Other potential geometries for transition metal complexes with related Schiff base ligands include square planar and octahedral. anjs.edu.iqnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to optimize the geometries and support the proposed structures. oiccpress.com

Spectroscopic techniques are crucial for elucidating the coordination of the ligand to the metal ion.

FT-IR Spectroscopy: The comparison of the IR spectrum of the free ligand with that of the metal complexes provides direct evidence of coordination. A key indicator is the shift in the azomethine C=N stretching vibration. In the free Schiff base derived from 2,3-diaminopyridine and pyridoxal, this band appears at a specific wavenumber. oiccpress.com Upon complexation, this band typically shifts to a lower or higher frequency, indicating the coordination of the azomethine nitrogen to the metal ion. researchgate.net The disappearance of the phenolic O-H stretching band from the ligand spectrum upon complexation confirms the deprotonation and coordination of the phenolic oxygen. chemmethod.com The appearance of new bands in the far-IR region of the complexes' spectra, which are absent in the free ligand, can be assigned to M-N and M-O stretching vibrations. rsc.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and d-d transitions of the metal ion. nih.gov The position and number of the d-d transition bands can help in assigning the geometry of the complex, for instance, distinguishing between octahedral and tetrahedral environments for Co(II) or Ni(II) ions. nih.govrsc.org

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Ni(II), Zn(II)), NMR spectroscopy is a powerful tool. The comparison of the NMR spectra of the ligand and its diamagnetic complexes can confirm the coordination mode. The chemical shifts of protons near the coordination sites are expected to change upon complexation. For instance, the azomethine proton signal would show a significant shift. oiccpress.com

Table 3: Key Spectroscopic Data for a 2,3-Diaminopyridine-Derived Schiff Base (H₂L) and its Complexes

| Compound | Key FT-IR Bands (cm⁻¹) | Key ¹H NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| H₂L | ν(C=N) azomethine | Azomethine proton oiccpress.com |

| [Cu(L)] | Shifted ν(C=N) | (Paramagnetic, NMR not applicable) |

| [Ni(L)] | Shifted ν(C=N) | Shifted azomethine proton signal oiccpress.com |

(Specific wavenumbers and chemical shifts depend on the exact ligand structure and metal ion)

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of coordination compounds, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netacs.org

While a specific crystal structure for a complex of a this compound derivative is not available in the cited literature, analysis of related structures provides valuable insights. For example, the crystal structure of a Pt(II) complex with an aminophenyl-substituted thienyl)pyridine ligand reveals detailed information about the coordination environment of the metal ion. researchgate.net Similarly, studies on Pd(II) complexes with various pyridine (B92270) ligands have elucidated square-planar and square-pyramidal geometries, highlighting the influence of substituents on the crystal packing. acs.org

In complexes involving related aminothiazoles with pyridyl groups, X-ray analysis has confirmed distorted octahedral geometries for dinuclear nickel complexes, with chlorine atoms acting as bridges between the metal centers. nih.gov These studies demonstrate the common occurrence of various geometries and the importance of intermolecular forces like hydrogen bonding and π-stacking in stabilizing the crystal structures of pyridine-based metal complexes. nih.gov

Redox Behavior and Electrochemical Studies of Complexes

The redox properties of metal complexes with this compound derivatives can be investigated using techniques like cyclic voltammetry (CV). electrochemsci.org These studies provide information on the stability of different oxidation states of the metal ion and whether the ligand itself is redox-active. nih.gov

Many Schiff base ligands, particularly those with extended π-systems and heteroatoms, can be non-innocent, meaning they can actively participate in the redox processes of the complex. mdpi.comfrontiersin.org The electrochemical behavior of a complex is typically studied in a non-aqueous solvent like DMF or acetonitrile (B52724) with a supporting electrolyte. electrochemsci.orgrsc.org

The cyclic voltammogram of a complex can reveal reversible or irreversible oxidation and reduction processes. For instance, studies on Co(II) and Cu(II) complexes with related Schiff bases have shown quasi-reversible single-electron transfer processes, corresponding to the M(II)/M(III) or M(II)/M(I) redox couples. electrochemsci.org In some cases, multiple redox waves can be observed, which may be attributed to stepwise electron transfers involving either the metal center or the ligand. nih.govnih.gov The redox potentials are sensitive to the nature of the ligand, the metal ion, and the coordination geometry. rsc.org

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from aminopyridines and their Schiff bases are known to exhibit catalytic activity in various organic transformations. mdpi.comnsf.gov The catalytic potential stems from the ability of the metal center to coordinate with substrates and facilitate their conversion into products.

While specific catalytic studies on this compound complexes were not found in the provided search context, related complexes have shown significant promise:

Henry Reaction: Copper, cobalt, nickel, and manganese complexes of a ligand derived from 5-amino-2-cyanopyridine have been successfully used as catalysts for the Henry reaction (nitroaldol reaction), achieving good conversion efficiencies. ias.ac.in

Cross-Coupling Reactions: Pd(II) complexes with functionalized pyridine ligands have been employed as efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental C-C bond-forming reactions in organic synthesis. acs.org

Alkylation Reactions: Chiral Cu(II) and Ni(II) salen-type complexes are effective catalysts in the asymmetric phase-transfer Cα-alkylation of amino acid derivatives, demonstrating their utility in stereoselective synthesis. nih.gov

Polymerization: Amino-pyridine iron(II) complexes have been shown to catalyze the atom transfer radical polymerization (ATRP) of styrene, with the ligand structure influencing the catalytic activity. nsf.gov

Given these examples, it is plausible that metal complexes of this compound and its Schiff base derivatives could also serve as effective catalysts for a range of organic reactions, an area ripe for future investigation.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate for Nitrogen-Containing Heterocycles

The ortho-diamino functionality on the pyridine (B92270) ring is a classic motif for building fused imidazole (B134444), pyrazine (B50134), and diazepine (B8756704) rings through cyclocondensation reactions. The acetyl group at the 5-position can serve either as a point for further functionalization or as a directing group influencing the regioselectivity of reactions.

Imidazo[4,5-b]pyridines (4-Azabenzimidazoles): One of the most common applications of 2,3-diaminopyridine (B105623) is in the synthesis of the imidazo[4,5-b]pyridine scaffold, which is present in numerous biologically active molecules. The reaction typically involves condensation with an aldehyde. A subsequent oxidative cyclization, which can occur in the presence of an oxidizing agent or sometimes simply air, yields the fused imidazole ring. For instance, reacting 2,3-diaminopyridine precursors with various benzaldehydes provides convenient access to a range of 4-azabenzimidazole derivatives. arkat-usa.org In some cases, the reaction can be regioselective, leading to imino-pyridine intermediates instead of the fully cyclized product, particularly when the pyridine ring is substituted. arkat-usa.org

Pyrido[2,3-b]pyrazines: Condensation of 2,3-diaminopyridine with α-dicarbonyl compounds is a standard method for constructing the pyrido[2,3-b]pyrazine (B189457) ring system. This reaction was used to synthesize various derivatives by reacting 2,3-diaminopyridine with compounds like 1-acetyl-2-bromo-3-indolinone, which after condensation and aromatization, yields complex fused systems such as pyridopyrazino[2,3-b]indole. clockss.org

The table below summarizes representative reactions using the parent compound, 2,3-diaminopyridine, illustrating the potential pathways for its 5-acetyl derivative.

| Reactant 1 | Reactant 2 | Product Scaffold | Notes |

| 2,3-Diaminopyridine | Substituted Benzaldehydes | Imidazo[4,5-b]pyridine | Provides access to 4-azabenzimidazole derivatives. arkat-usa.org |

| 2,3-Diaminopyridine | 1-Acetyl-2-bromo-3-indolinone | Pyrido[2,3-b]pyrazine | Forms a complex fused pyridopyrazino[2,3-b]indole system. clockss.org |

| 2,3-Diaminopyridine | Nitrilimines | Imidazo[1,2-a]pyridine (B132010) | A regioselective cyclocondensation reaction affords 8-aminoimidazo[1,2-a]pyridines. iugaza.edu.ps |

Synthesis of Fused Polycyclic Systems

The strategic placement of reactive groups in 5-Acetyl-2,3-diaminopyridine makes it an ideal starting material for synthesizing more complex, fused polycyclic systems. The diamino moiety can react with bifunctional electrophiles to form new heterocyclic rings, which can then undergo further annulation reactions.

Pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.comdiazepines: The reaction of 2,3-diaminopyridines with β-ketoesters, such as ethyl aroylacetates, leads to the regiospecific formation of 3,5-dihydro-4H-pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.comdiazepin-4-ones. researchgate.net This transformation constructs a seven-membered diazepine ring fused to the pyridine core. In certain instances, open-chain intermediates from this reaction have been isolated, providing insight into the reaction pathway. researchgate.net

Indolo[2,3-b]quinoxalines and Analogues: The reaction of 1,2-diamines with isatin (B1672199) or its derivatives is a known route to indolo[2,3-b]quinoxalines, which are structural analogues of the antitumor agent ellipticine. clockss.org Using 2,3-diaminopyridine in place of o-phenylenediamine (B120857) allows for the synthesis of the corresponding pyridopyrazino[2,3-b]indole system. clockss.org This highlights the capability of the diamine to act as a scaffold for building intricate, multi-ring structures with significant biological relevance. The synthesis of various fused heterocycles often relies on sequential palladium-catalyzed cross-coupling reactions to build the necessary ring systems. uni-rostock.de

The reactivity of the acetyl group itself can be exploited. While not demonstrated specifically for this compound in the available literature, related compounds like 6-acetyl-3-oxopyridazine derivatives have been shown to react with reagents like DMF-DMA to form enaminones, which are versatile intermediates for synthesizing fused azolo[1,5-a]pyrimidines. mdpi.com This suggests a potential synthetic route where the acetyl group on the pyridine ring could be used as a handle for further cyclizations.

The table below details examples of fused polycyclic systems synthesized from 2,3-diaminopyridine.

| Reactant 1 | Reactant 2 | Fused Polycyclic Product | Reaction Type |

| 2,3-Diaminopyridine | Ethyl Aroylacetates | 3,5-Dihydro-4H-pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.comdiazepin-4-one | Cyclocondensation |

| 2,3-Diaminopyridine | 1-Acetyl-2-bromo-3-indolinone | Pyridopyrazino[2,3-b]indole | Cyclocondensation/Aromatization |

Development of Novel Reaction Methodologies and Reagents

This compound is a candidate for use in the development of novel synthetic methodologies, particularly multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. princeton.eduresearchgate.net

The structural features of this compound, containing both nucleophilic amine centers and an electrophilic carbonyl site (potentially after tautomerization or activation), make it a suitable substrate for MCRs designed to build heterocyclic libraries. For example, MCRs are widely used to synthesize complex molecules like chromeno[2,3-b]pyridines. mdpi.com Although specific MCRs involving this compound are not prominently documented, the extensive use of related aminopyridines and diamines in MCRs underscores its potential. bohrium.com For instance, 2-aminopyridine (B139424) is a common component in the synthesis of imidazo[1,2-a]pyridines via MCRs. bohrium.com

The compound can also serve as a novel reagent itself. The acetyl group, in conjunction with the diamino moiety, could participate in domino reactions. A reaction might be initiated at the amino groups, followed by a subsequent cyclization involving the acetyl group. Research on related acetyl-azines, such as 6-acetyl-pyridazinones, shows that the acetyl group is a key reactive handle for building fused heterocyclic systems. mdpi.com

Ligand for Asymmetric Catalysis Research

The development of chiral ligands for transition metal-catalyzed asymmetric synthesis is a cornerstone of modern organic chemistry. Pyridine-based structures are common ligand scaffolds due to their favorable electronic properties and ability to coordinate with a wide range of metals. The 2,3-diamino substitution pattern allows for the synthesis of bidentate or polydentate ligands, which can form stable chelate complexes with metal centers.

Schiff Base Ligands: A common strategy is the condensation of the diamine with aldehydes or ketones to form Schiff base ligands. 2,3-Diaminopyridine readily reacts with various aldehydes, such as salicylaldehyde (B1680747) or pyrrole-2-carboxaldehyde, to form new Schiff bases. researchgate.netnih.govresearchgate.net These ligands can then be complexed with a variety of transition metals, including Cu(II), Fe(III), Ni(II), and Ru(II). researchgate.net While these specific complexes have been primarily investigated for their antibacterial properties or catalytic activity in general oxidation reactions (e.g., the oxidation of alcohols), they represent a foundational step toward developing chiral catalysts. researchgate.netscispace.com By using a chiral aldehyde or modifying the Schiff base ligand post-synthesis, a chiral environment can be created around the metal center.

Although direct applications of ligands derived from this compound in asymmetric catalysis are not well-documented, the potential exists. The synthesis of chiral PNP' pincer ligands from 2,6-diaminopyridine (B39239) and their use in iron-catalyzed asymmetric hydrogenation of ketones demonstrates the utility of the diaminopyridine scaffold in creating effective asymmetric catalysts. researchgate.net The development of chiral diamine-copper complexes for photoinduced asymmetric C-N bond formation further highlights the importance of this ligand class. nih.gov The acetyl group in this compound could serve to electronically tune the properties of the resulting metal complex or act as an anchor point for introducing additional chiral auxiliaries. However, based on available literature, the use of this specific compound as a ligand for asymmetric catalysis remains an area for future exploration.

| Parent Compound | Reagent(s) | Ligand/Complex Type | Potential Application |

| 2,3-Diaminopyridine | Pyrrole-2-carboxaldehyde, Metal Salts (Fe, Ru) | Schiff Base Metal Complexes | Catalytic oxidation of alcohols. researchgate.net |

| 2,6-Diaminopyridine | Chloro-phosphines, FeBr₂ | Chiral PNP Pincer-Iron Complexes | Asymmetric hydrogenation of ketones. researchgate.net |

| 2,3-Diaminopyridine | Salicylaldehyde, Metal Salts (Cu, Ni, Zn) | Schiff Base Metal Complexes | Antibacterial agents; general catalysis. nih.govresearchgate.net |

Potential Research Applications of the 5 Acetyl 2,3 Diaminopyridine Scaffold

Explorations in Medicinal Chemistry Research as a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets, serving as a foundation for the development of a wide range of biologically active compounds. nih.govsemanticscholar.org The aminopyridine core is recognized as such a scaffold, appearing in numerous compounds with diverse pharmacological effects. rsc.org The 2,3-diaminopyridine (B105623) variant, particularly when functionalized with an acetyl group, provides researchers with a rich platform for chemical modification and the design of novel molecular entities for therapeutic research.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically altering a lead compound's structure to understand how chemical changes affect its biological activity. The 5-acetyl-2,3-diaminopyridine scaffold is well-suited for such investigations due to its multiple functional groups—the two amino groups and the acetyl group—which can be selectively modified.

Researchers can systematically derivatize this scaffold to explore its biological potential. Modifications can be targeted at the amino groups, the acetyl moiety, or the pyridine (B92270) ring itself to fine-tune properties like binding affinity, selectivity, and pharmacokinetics. For example, forming Schiff bases from 2,3-diaminopyridine has been shown to produce compounds with significant antitumor activity. researchgate.net The acetyl group can undergo a variety of transformations, such as reduction to an alcohol, oxidation to a carboxylic acid, or condensation reactions, each creating a new analogue for biological screening. These systematic modifications allow for the mapping of the chemical space around the core scaffold to identify key structural determinants for a desired biological effect. nih.gov

| Modification Site | Potential Reaction | Resulting Functional Group | Purpose in SAR Studies |

| 2,3-Amino Groups | Acylation, Sulfonylation | Amide, Sulfonamide | Probe H-bond donor/acceptor capacity; alter solubility. |

| Schiff Base Formation | Imine | Introduce new substituents for steric/electronic exploration. researchgate.net | |

| Cyclocondensation | Fused Heterocycles | Create rigidified analogues to lock conformation. clockss.org | |

| 5-Acetyl Group | Reduction | Ethyl alcohol | Remove carbonyl H-bond acceptor; introduce new H-bond donor. |

| Oxidation | Carboxylic Acid | Introduce acidic group for new ionic interactions. | |

| Knoevenagel Condensation | α,β-Unsaturated Ketone | Extend conjugation; introduce Michael acceptor for covalent binding studies. | |

| Aldol Condensation | β-Hydroxy Ketone | Introduce new chiral center and H-bonding groups. | |

| Pyridine Ring | N-Oxidation | Pyridine-N-oxide | Modulate electronic properties and metabolic stability of the ring. mdpi.com |

The this compound scaffold is a valuable starting material for synthesizing more complex, novel heterocyclic systems. The vicinal (adjacent) diamine functionality is a classical precursor for building fused five-, six-, or seven-membered rings. For instance, condensation reactions with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) or diazepine (B8756704) rings. clockss.orgacs.org

Specifically, the reaction of 2,3-diaminopyridine with α-keto esters or β-diketones can be used to construct pyrido[2,3-b]diazepine or imidazo[1,2-a]pyridine (B132010) frameworks, respectively. chemicalbook.comresearchgate.net The acetyl group at the 5-position can either be carried through the synthesis to be present in the final molecule or be used as a reactive handle to introduce further complexity before or after the cyclization step. This synthetic versatility allows chemists to design and create entirely new molecular architectures tailored to interact with specific biological targets, such as enzymes or receptors, where the shape and electronic distribution of the molecule are critical for binding. mdpi.comnih.gov

| Reactant Type | Resulting Fused Ring System | Potential Biological Relevance |

| α-Diketones / α-Ketoaldehydes | Pyrido[2,3-b]pyrazines | Scaffolds for kinase inhibitors, antiviral agents. clockss.org |

| β-Diketones / β-Ketoesters | Pyrido[2,3-b]diazepines | Frameworks for CNS-active agents, enzyme inhibitors. acs.org |

| Phosgene / Thiophosgene Equivalents | Imidazo[1,2-a]pyridin-2-one/thione | Building blocks for various therapeutic targets. |

| Dicarboxylic Acids / Esters | Fused Diazepinones | Bioactive heterocyclic systems. |

Investigations in Materials Science for Functional Molecules

Beyond medicine, the unique electronic and structural characteristics of the this compound scaffold make it a candidate for research in materials science. Its potential lies in creating molecules with specific optical, electronic, or self-assembly properties.

Functionalized pyridine derivatives are increasingly studied for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The this compound scaffold possesses an intrinsic "push-pull" electronic character. The electron-donating amino groups "push" electron density into the pyridine ring, while the electron-withdrawing acetyl group "pulls" electron density away. This intramolecular charge-transfer characteristic is highly desirable for creating chromophores and fluorophores.

By modifying the scaffold, for instance, by extending the π-conjugated system through reactions at the acetyl group, researchers could tune the molecule's absorption and emission wavelengths. Such molecules could be investigated as emitters in OLEDs, as components of nonlinear optical (NLO) materials, or as fluorescent probes for detecting specific analytes. wiley.comresearchgate.net The diaminopyridine moiety itself can also be used as a ligand to coordinate with metal ions, forming complexes with interesting photophysical properties.

| Potential Application | Key Feature of Scaffold | Research Goal |

| Organic Light-Emitting Diodes (OLEDs) | Push-pull electronics, rigid core | Develop new emissive materials with tunable colors. |

| Nonlinear Optical (NLO) Materials | High molecular hyperpolarizability from charge transfer | Create materials for optical switching and frequency doubling. researchgate.net |

| Fluorescent Probes | Environment-sensitive fluorescence | Design sensors for metal ions or biomolecules. |

| Luminescent Metal Complexes | N,N-chelating site | Synthesize phosphorescent materials for lighting and sensing. wiley.com |

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds. The 2,3-diaminopyridine unit is not a primary motif for this purpose; however, the related 2,6-diaminopyridine (B39239) is a well-established building block in supramolecular chemistry. It presents a "Donor-Acceptor-Donor" (DAD) hydrogen-bonding array that can recognize and bind to complementary "Acceptor-Donor-Acceptor" (ADA) motifs, like those found in uracil (B121893) or imide derivatives. nih.govunibas.choiccpress.com

While 2,3-diaminopyridine does not have the same linear DAD array, its two adjacent amino groups can still participate in specific, directed hydrogen bonding interactions. mdpi.com Research could explore the self-assembly of this compound derivatives into one-, two-, or three-dimensional networks. The acetyl group would play a crucial role by influencing the electronic nature of the pyridine nitrogen (the H-bond acceptor) and by providing an additional site for weaker C-H···O interactions, potentially guiding the packing of molecules in the solid state. These investigations are relevant for developing "smart" materials, molecular gels, and crystalline solids with tailored properties. nih.govrsc.org

| Assembly Component A | Complementary Component B | Key Interaction | Potential Supramolecular Structure |

| This compound | Carboxylic Acids | N-H···O (Amine-Acid), N···H-O (Pyridine-Acid) | Co-crystals, linear tapes. mdpi.com |

| This compound | Molecules with H-bond acceptor sites | N-H···A (A=O, N) | Hydrogen-bonded networks. |

| Metal-Coordinated Dimer | Organic Linkers | Metal-ligand bonds, π-π stacking | Metal-Organic Frameworks (MOFs). |

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of two adjacent amino groups and an electron-withdrawing acetyl group on the pyridine (B92270) core suggests a rich and complex reactivity profile for 5-Acetyl-2,3-diaminopyridine that awaits exploration. Future research should focus on systematically investigating its behavior in a variety of chemical transformations.

The vicinal diamino moiety is a classical precursor for condensation reactions to form fused heterocycles. Research on 2,3-diaminopyridine (B105623) has shown it readily reacts with 1,2-dicarbonyl compounds to yield pyrido[2,3-b]pyrazines. The influence of the C5-acetyl group on the kinetics and regioselectivity of such cyclizations is a key area for investigation. Furthermore, the acetyl group itself presents a site for various chemical modifications, including reduction to an ethyl or hydroxyethyl (B10761427) group, oxidation, or condensation at its α-position. The interplay between the three functional groups could lead to novel intramolecular cyclizations and the formation of unique polycyclic systems. Another promising avenue is the exploration of transition-metal-catalyzed C-H functionalization reactions. beilstein-journals.org The acetyl group's electron-withdrawing nature is expected to activate the C4 and C6 positions of the pyridine ring, making them susceptible to direct arylation, alkenylation, or alkylation, providing a modular route to highly substituted pyridine derivatives. beilstein-journals.org

Table 1: Proposed Reactivity Studies for this compound

| Reaction Type | Potential Reagents | Anticipated Product Class | Research Focus |

|---|---|---|---|

| Cyclocondensation | 1,2-Diketones (e.g., Benzil) | Pyrido[2,3-b]pyrazines | Effect of acetyl group on reaction rate and yield. |

| C-H Arylation | Aryl halides, Pd/Cu catalyst | 4- and/or 6-Aryl-5-acetyl-2,3-diaminopyridines | Regioselectivity and catalyst development. |

| Acetyl Group Reduction | NaBH₄, LiAlH₄ | 5-(1-Hydroxyethyl)-2,3-diaminopyridine | Selective reduction without affecting the pyridine ring. |

| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., Malononitrile) | Pyridyl-based chalcone (B49325) analogues | Synthesis of novel conjugated systems. |

Application in Sustainable Chemistry Research

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are central to modern chemical synthesis. nih.gov Future research should aim to incorporate this compound into this paradigm, both in its synthesis and its application.

The development of environmentally benign synthetic routes to pyridine derivatives is an active area of research, often employing multicomponent reactions, green catalysts, and alternative energy sources like microwave irradiation. nih.govnih.govbohrium.comresearchgate.net A key goal would be to devise a sustainable, one-pot synthesis for this compound itself, circumventing traditional, often harsh, multi-step procedures that involve nitration and reduction. orgsyn.org This could potentially be achieved through a multicomponent reaction using simpler, readily available starting materials.

Furthermore, this compound could be employed as a functional building block in sustainable applications. Its structure is well-suited for the creation of novel ligands for recyclable catalysts. For instance, it could be anchored to a solid support (like a polymer or silica) via its acetyl or amino groups, and the remaining nitrogen atoms could chelate to a metal center, creating a heterogeneous catalyst that is easily separated and reused. rsc.orglongdom.org

Table 2: Potential Green Chemistry Research Areas

| Research Area | Proposed Method | Sustainability Goal | Relevant Precedent |

|---|---|---|---|

| Green Synthesis | One-pot, four-component reaction | Atom economy, reduced waste, energy efficiency. | Microwave-assisted pyridine synthesis. nih.govresearchgate.net |

| Recyclable Catalysis | Immobilization on a solid support to create a heterogeneous ligand | Catalyst recovery and reuse, minimizing metal leaching. | Functionalized polymer-supported catalysts. longdom.org |

| Organocatalysis | Use as a nucleophilic organocatalyst | Avoiding toxic and expensive metal catalysts. | Aminopyridines in acylation reactions. researchgate.net |

| Solvent-Free Reactions | Condensation reactions under solvent-free melt conditions | Elimination of volatile organic compounds (VOCs). | Solvent-free synthesis of heterocycles. nih.gov |

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving time and resources. bohrium.comnih.gov Applying advanced computational modeling to this compound can accelerate the discovery of its potential applications.

Density Functional Theory (DFT) calculations can be employed to thoroughly map the molecule's electronic properties. This includes determining frontier molecular orbital (HOMO-LUMO) energies to predict its reactivity in pericyclic reactions, calculating partial atomic charges and molecular electrostatic potential (MEP) maps to identify likely sites for nucleophilic and electrophilic attack, and predicting spectroscopic signatures (NMR, IR) to aid in experimental characterization. nih.govresearchgate.net Such studies have been successfully applied to other substituted pyridines to understand their reactivity and catalytic potential. researchgate.netnih.gov